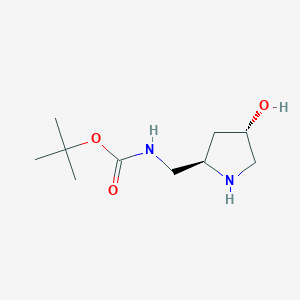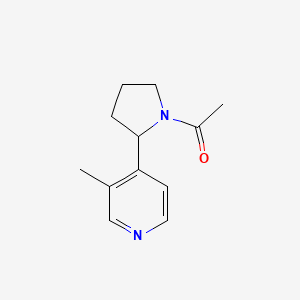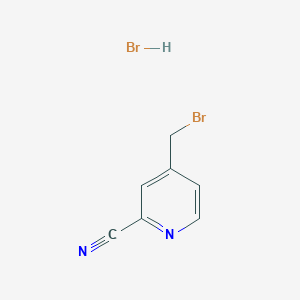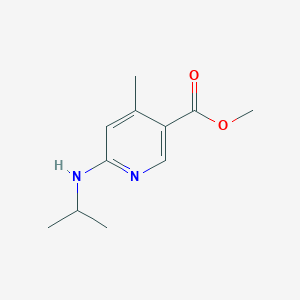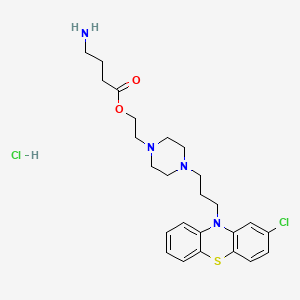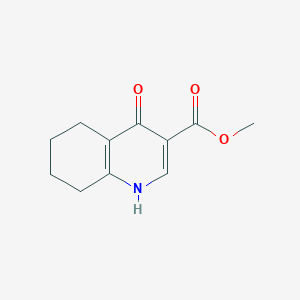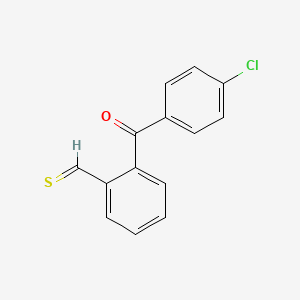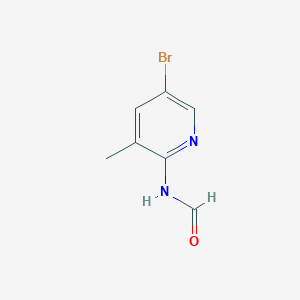
N-(5-bromo-3-methylpyridin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-3-methylpyridin-2-yl)formamide: is a chemical compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a formamide group in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-3-methylpyridin-2-yl)formamide typically involves the bromination of 3-methylpyridine followed by formylation. One common method includes:
Bromination: 3-methylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Formylation: The brominated product is then reacted with formamide under specific conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification, and yield optimization.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-3-methylpyridin-2-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formamide group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation can produce N-(5-bromo-3-methylpyridin-2-yl)carboxylic acid.
- Reduction can yield N-(5-bromo-3-methylpyridin-2-yl)methylamine.
Scientific Research Applications
Chemistry: N-(5-bromo-3-methylpyridin-2-yl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-methylpyridin-2-yl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formamide group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- N-(5-bromo-3-methylpyridin-2-yl)-N-methylpivalamide
- 2-bromo-5-methylpyridine
- 5-bromo-3-methylpyridine-2-carboxamide
Comparison: N-(5-bromo-3-methylpyridin-2-yl)formamide is unique due to the presence of the formamide group, which can participate in hydrogen bonding and other interactions. This makes it distinct from other brominated pyridine derivatives, which may lack this functional group and thus exhibit different chemical and biological properties.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)formamide |
InChI |
InChI=1S/C7H7BrN2O/c1-5-2-6(8)3-9-7(5)10-4-11/h2-4H,1H3,(H,9,10,11) |
InChI Key |
FFQZIHKVNJWQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
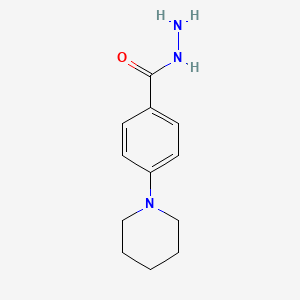
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
